Selenium tetrafluoride
Description
Historical Context of Selenium Tetrafluoride Synthesis and Discovery
The journey into the world of selenium halides began over a century ago, with the pioneering work of French chemist Paul Lebeau. In 1907, Lebeau was the first to report the synthesis of this compound (SeF₄) by reacting elemental selenium directly with fluorine gas. researchgate.net This initial synthesis marked a significant step in understanding the reactivity of selenium with halogens. researchgate.net
Over the years, alternative and often more manageable synthetic routes have been developed to produce this compound. One notable method involves the fluorination of selenium dioxide (SeO₂) using sulfur tetrafluoride (SF₄). researchgate.netwikipedia.orgwikiwand.com This reaction proceeds through a seleninyl fluoride (B91410) (SeOF₂) intermediate. researchgate.net Another method employs the fluorination of elemental selenium with chlorine trifluoride (ClF₃). researchgate.net The development of these alternative syntheses has been crucial for making this compound more accessible for laboratory research, avoiding the direct use of the highly reactive and hazardous fluorine gas.
Contemporary Significance in Chemical Synthesis and Materials Science
Today, this compound is recognized as a valuable and versatile reagent, particularly in the field of organic synthesis. It serves as a potent fluorinating agent for a variety of functional groups, including alcohols and carbonyl compounds. wikipedia.orglookchem.com A key advantage of this compound over the more common sulfur tetrafluoride is that it is a liquid at room temperature, which can offer practical benefits in handling and reaction control. wikipedia.orgwikiwand.com Furthermore, fluorinations with this compound can often be carried out under milder conditions. wikipedia.org
The utility of this compound extends into the domain of materials science. Its reactivity makes it a candidate for etching processes in the semiconductor industry. ontosight.ai Moreover, research into this compound and its derivatives is ongoing, with potential applications in the development of new materials possessing unique optical and electrical properties. ontosight.ai The ability to selectively introduce fluorine atoms into molecules using SeF₄ is also of interest in the synthesis of advanced materials and biologically active compounds. smolecule.com
Detailed Research Findings
Physical and Spectroscopic Properties of this compound
This compound is a colorless liquid under standard conditions. wikipedia.org In the gaseous phase, it adopts a see-saw molecular geometry, consistent with VSEPR theory for a molecule with a central atom surrounded by four bonding pairs and one lone pair of electrons. wikipedia.org The selenium atom in SeF₄ has an oxidation state of +4. wikipedia.org
Below are key physical and spectroscopic data for this compound:
Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | SeF₄ |
| Molar Mass | 154.954 g/mol wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Melting Point | -13.2 °C wikipedia.org |
| Boiling Point | 101 °C wikipedia.org |
Spectroscopic Data of this compound
| Spectroscopic Technique | Observed Features |
|---|---|
| Infrared (IR) Spectroscopy | Characteristic Se-F stretching and bending vibrations are observed. |
| Raman Spectroscopy | Complements IR data in identifying the vibrational modes of the molecule. |
| ¹⁹F NMR Spectroscopy | A key technique for assessing purity, with the ¹⁹F chemical shift for SeF₄ appearing around -35 ppm. This allows for the detection of common impurities like selenium hexafluoride (SeF₆). |
Fluorination Reactions with Alcohols and Carbonyl Compounds
A primary application of this compound in organic synthesis is the fluorination of alcohols and carbonyl compounds.
Fluorination of Alcohols: this compound can convert alcohols to their corresponding alkyl fluorides. However, direct reaction can sometimes lead to rearrangements and polymerization due to the formation of hydrogen fluoride (HF) as a byproduct. thieme-connect.de To mitigate these side reactions and improve yields, the reaction is often performed in the presence of pyridine (B92270). thieme-connect.de The pyridine forms a 1:1 adduct with this compound, which then reacts with the alcohol in a two-step process: first, the formation of an alkoxyselenium trifluoride, followed by thermal decomposition to the desired alkyl fluoride. thieme-connect.de
Fluorination of Carbonyl Compounds: this compound is effective in converting aldehydes and ketones to geminal difluorides (containing a CF₂ group). This transformation is a valuable tool in synthetic organic chemistry for creating fluorinated building blocks. The reaction typically involves treating the carbonyl compound with this compound, often in a halogenated solvent. thieme-connect.de
Structure
2D Structure
Properties
InChI |
InChI=1S/F4Se/c1-5(2,3)4 | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOBWAXBGUSOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Se](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4Se | |
| Record name | selenium tetrafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium_tetrafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158848 | |
| Record name | Selenium tetrafluoride | |
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Molecular Weight |
154.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-66-2 | |
| Record name | Selenium fluoride (SeF4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Selenium tetrafluoride | |
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| Record name | Selenium tetrafluoride | |
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| Record name | Selenium tetrafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.352 | |
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| Record name | SELENIUM TETRAFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Selenium Tetrafluoride
Direct Fluorination Pathways for SeF₄ Synthesis
The most direct method for synthesizing selenium tetrafluoride involves the reaction of elemental selenium with fluorine gas. This approach can be tailored by using different fluorinating agents, with elemental fluorine and chlorine trifluoride being notable examples.
The first reported synthesis of this compound was achieved by Paul Lebeau in 1907, who treated selenium directly with fluorine gas. wikipedia.org The reaction is highly exothermic and proceeds according to the following equation:
Se + 2F₂ → SeF₄ wikipedia.org
To control the reaction and favor the formation of this compound over selenium hexafluoride (SeF₆), careful control of reaction conditions, such as temperature and the stoichiometric ratio of reactants, is crucial. By moderating the fluorine concentration, the formation of the tetrafluoride is favored.
Another direct fluorination pathway utilizes chlorine trifluoride (ClF₃) as the fluorinating agent. This method avoids the use of elemental fluorine, which can be challenging to handle. The reaction proceeds as follows:
3Se + 4ClF₃ → 3SeF₄ + 2Cl₂ wikipedia.org
This reaction offers an alternative to using elemental fluorine, although chlorine trifluoride is also a highly reactive and hazardous substance.
Metathesis Reactions in this compound Production
Metathesis, or double displacement, reactions are a common strategy in inorganic synthesis. However, for the production of this compound, this pathway is not well-documented in the scientific literature. While this compound itself can participate in metathesis reactions, for instance with silyl (B83357) cyanides, these are not preparative routes to SeF₄. Searches for the synthesis of this compound via metathesis reactions did not yield established preparative methods. Therefore, this section highlights a gap in the known synthetic methodologies for this compound, suggesting that metathesis is not a conventional or efficient route for the production of this compound.
Fluorination of Selenium Oxides as Preparative Routes
A widely employed and more manageable method for the synthesis of this compound involves the fluorination of selenium dioxide (SeO₂). This approach utilizes sulfur tetrafluoride (SF₄) as the fluorinating agent and offers a more convenient laboratory-scale synthesis compared to direct fluorination with elemental fluorine. wikipedia.org
SeO₂ + SF₄ → SeF₄ + SO₂ wikipedia.org
This reaction is believed to proceed through the formation of an intermediate, seleninyl fluoride (B91410) (SeOF₂). wikipedia.org The reaction offers a practical advantage as it employs a commercially available fluorinating agent and produces gaseous sulfur dioxide, which can be readily removed from the reaction mixture.
Reaction Parameters for the Fluorination of Selenium Dioxide
| Reactant 1 | Reactant 2 | Product | Byproduct |
| Selenium Dioxide (SeO₂) | Sulfur Tetrafluoride (SF₄) | This compound (SeF₄) | Sulfur Dioxide (SO₂) |
This table is based on the general reaction equation and does not imply specific reaction conditions or yields.
Comparative Analysis of Synthetic Routes: Efficiency, Purity, and Selectivity in SeF₄ Formation
The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, and safety considerations. Each of the primary methods presents a unique set of advantages and disadvantages in terms of efficiency, purity, and selectivity.
Efficiency:
Direct Fluorination with F₂: This method can be highly efficient in terms of atom economy, directly converting the elements to the desired product. However, the practical efficiency can be limited by the need for specialized equipment to handle highly reactive and corrosive fluorine gas, as well as the potential for over-fluorination.
Fluorination with ClF₃: This route also offers a direct conversion but may involve more complex purification steps to remove the chlorine byproduct.
Fluorination of SeO₂ with SF₄: This method is often favored for its practicality and control on a laboratory scale. wikipedia.org The use of a liquid (SeF₄) and a gas (SF₄) allows for more manageable reaction conditions compared to handling elemental fluorine. wikipedia.org
Purity:
Direct Fluorination with F₂: The primary impurity in this method is selenium hexafluoride (SeF₆). Separation of SeF₄ from SeF₆ can be challenging due to their similar volatilities, requiring careful fractional distillation.
Fluorination with ClF₃: The main byproduct is chlorine gas, which is relatively straightforward to separate from the liquid this compound product.
Fluorination of SeO₂ with SF₄: The primary byproduct is sulfur dioxide gas, which is easily removed from the reaction mixture. The purity of the resulting SeF₄ is generally high, though it may contain traces of the intermediate, seleninyl fluoride (SeOF₂).
Selectivity:
Direct Fluorination with F₂: Achieving high selectivity for SeF₄ over SeF₆ is a significant challenge. It requires precise control over the reaction temperature and the stoichiometry of the reactants. An excess of fluorine will lead to the formation of SeF₆.
Fluorination with ClF₃: This method generally offers good selectivity for the tetrafluoride under controlled conditions.
Fluorination of SeO₂ with SF₄: This route is highly selective for the formation of SeF₄. The oxidation state of selenium in selenium dioxide is +4, the same as in this compound, which minimizes the likelihood of forming higher oxidation state fluoride byproducts like SeF₆.
Summary of Synthetic Route Comparison
| Synthetic Route | Reagents | Key Advantages | Key Disadvantages | Selectivity for SeF₄ |
| Direct Fluorination | Se, F₂ | High atom economy | Difficult to handle F₂, risk of over-fluorination to SeF₆ | Moderate to low; requires careful control |
| Fluorination with ClF₃ | Se, ClF₃ | Avoids elemental F₂ | ClF₃ is highly reactive and hazardous, Cl₂ byproduct | Good under controlled conditions |
| Fluorination of SeO₂ | SeO₂, SF₄ | More manageable reagents, high selectivity | SF₄ is a toxic gas | High |
Molecular Structure and Bonding Investigations of Selenium Tetrafluoride
Gas-Phase Structural Characterization of SeF₄
The structure of an isolated SeF₄ molecule, free from intermolecular interactions, is best studied in the gaseous state. These investigations provide fundamental insights into its intrinsic geometry and bonding.
Valence Shell Electron Pair Repulsion (VSEPR) theory is a foundational model used to predict the geometry of molecules based on minimizing electrostatic repulsion between electron pairs in the valence shell of a central atom. For selenium tetrafluoride, the central selenium (Se) atom, a member of Group 16, possesses six valence electrons. Each of the four fluorine (F) atoms contributes one electron for bonding, bringing the total valence electron count to 34, or 17 electron pairs.
The Lewis structure shows the selenium atom bonded to four fluorine atoms, accounting for four bonding pairs of electrons. The remaining valence electron pair on the selenium atom is a non-bonding lone pair. ox.ac.ukchegg.com This gives a total of five electron domains around the central selenium atom. According to VSEPR theory, five electron domains arrange themselves in a trigonal bipyramidal geometry to maximize separation. ox.ac.uk
In this arrangement, there are two distinct positions: axial and equatorial. To minimize repulsion, the lone pair of electrons occupies one of the equatorial positions. This placement minimizes the number of 90° repulsions with bonding pairs. The resulting molecular geometry, which describes the arrangement of only the atoms, is a see-saw shape (also described as a distorted tetrahedron). ox.ac.ukchegg.comCurrent time information in Auckland, NZ. This molecule is designated as an AX₄E type, where 'A' is the central atom, 'X' represents the bonded atoms, and 'E' denotes the lone pair. mcmaster.caresearchgate.net
Experimental techniques, primarily gas-phase electron diffraction, have been employed to determine the precise structural parameters of the SeF₄ molecule, confirming the predictions of VSEPR theory. Current time information in Auckland, NZ. These studies reveal that the molecule possesses C₂ᵥ symmetry. researchgate.net
In the see-saw geometry, the fluorine atoms occupy two different types of positions, leading to two distinct Se-F bond lengths. The two fluorine atoms in the axial positions are bonded to selenium with longer, weaker bonds, while the two equatorial fluorine atoms have shorter, stronger bonds. Current time information in Auckland, NZ.researchgate.net The bond angles also deviate significantly from those of a perfect trigonal bipyramid. The angle between the two axial fluorine atoms is less than 180°, and the angle between the equatorial fluorine atoms is less than 120° due to the greater repulsive influence of the lone pair. Current time information in Auckland, NZ.
| Parameter | Value |
|---|---|
| Se-F Bond Length (Axial) | 177 pm |
| Se-F Bond Length (Equatorial) | 168 pm |
| F(axial)-Se-F(axial) Bond Angle | 169.2° |
| F(equatorial)-Se-F(equatorial) Bond Angle | 100.6° |
Data sourced from experimental gas-phase studies. Current time information in Auckland, NZ.
Solution-Phase Structural Dynamics and Intermolecular Interactions
The behavior of this compound in solution is more complex than in the gas phase, influenced by concentration and solvent properties. The molecule's polarity, arising from its asymmetric see-saw shape, facilitates intermolecular interactions. nih.gov
In solution, the structure of SeF₄ is highly dependent on its concentration. At low concentrations, the compound predominantly exists as the discrete, monomeric see-saw structure observed in the gas phase. wikipedia.org However, as the concentration increases, spectroscopic evidence suggests the formation of weakly associated species. wikipedia.org This association is thought to occur via fluorine bridging between SeF₄ molecules, leading to a change in the coordination environment of the selenium atom. In these associated forms, the selenium center approaches a distorted octahedral coordination geometry. wikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes in solution. For molecules like SeF₄ with non-equivalent axial and equatorial fluorine atoms, NMR can distinguish between these environments if their rate of exchange is slow on the NMR timescale. The ⁷⁷Se NMR spectrum of SeF₄ has been reported to show a "triplet of a triplet" pattern, which arises from the selenium nucleus coupling to two distinct sets of two fluorine atoms. This observation confirms that at the temperature of measurement, the axial and equatorial fluorine atoms are chemically distinct and not rapidly interconverting.
While specific mechanistic studies on SeF₄ are not extensively detailed, the exchange mechanism is well-understood for the isostructural and isoelectronic molecule sulfur tetrafluoride (SF₄). It is widely accepted that the intramolecular exchange of axial and equatorial fluorine atoms in SF₄ proceeds via a process known as Berry pseudo-rotation. This low-energy pathway involves the molecule passing through a square pyramidal transition state, which effectively swaps the axial and equatorial fluorines without breaking any bonds. Given the structural similarities, SeF₄ is presumed to undergo a similar intramolecular fluorine exchange mechanism. This dynamic process can be accelerated by increasing the temperature, which would lead to a coalescence of the distinct axial and equatorial signals in the ¹⁹F NMR spectrum.
Solid-State Structural Analysis and Aggregation Phenomena
Upon freezing, the weak intermolecular associations observed in concentrated solutions become locked into a more ordered, polymeric structure in the solid state. X-ray crystallographic studies of solid this compound reveal that the discrete see-saw molecular geometry is no longer maintained. Instead, the structure consists of aggregated units where each selenium atom has a distorted octahedral environment. wikipedia.org
This octahedral coordination is achieved through the formation of fluorine bridges between adjacent SeF₄ units. researchgate.net The structure can be described as a polymer where the individual SeF₄ molecules act as building blocks, linked together in an extended array. In this arrangement, some fluorine atoms are terminal (bonded to only one Se atom), while others are bridging (bonded to two Se atoms), leading to a more complex bonding network than in the gas or dilute solution phases. The aggregation is primarily driven by the tendency of the selenium atom to expand its coordination sphere by accepting electron density from the fluorine atoms of neighboring molecules.
Computational Chemistry Approaches to Structure and Bonding in SeF₄
Computational chemistry provides powerful tools for investigating the molecular properties of this compound (SeF₄) at a granular level. Through sophisticated calculations, researchers can predict and analyze its geometry, electronic environment, and energetic characteristics, offering insights that complement experimental data. These theoretical approaches, particularly Density Functional Theory (DFT) and high-accuracy Coupled Cluster (CCSD(T)) methods, are instrumental in elucidating the nuanced aspects of SeF₄'s structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is effective for geometry optimization and for analyzing the distribution of electrons within a molecule, which is key to understanding its bonding and reactivity.
For this compound, DFT calculations are consistent with the experimentally determined see-saw molecular geometry, which belongs to the C₂ᵥ point group. This structure arises from the central selenium atom being surrounded by five electron pairs: four bonding pairs connected to the fluorine atoms and one non-bonding lone pair. This arrangement is a derivative of a trigonal bipyramidal electron geometry. The lone pair occupies an equatorial position to minimize electron-pair repulsion, resulting in two distinct types of fluorine atoms: two axial and two equatorial. The axial Se-F bonds are typically found to be longer and weaker than the equatorial Se-F bonds.
While specific DFT studies detailing a full electronic distribution analysis with Mulliken charges for an isolated SeF₄ molecule are not prevalent in the surveyed literature, the known reactivity of SeF₄ supports a significant polarization of the Se-F bonds due to the high electronegativity of fluorine. This creates a positive electrostatic potential on the selenium atom, which is crucial for its interaction with Lewis bases. For instance, computational studies on the interaction between SeF₄ and various Lewis bases show an elongation of the Se-F bond lengths upon the formation of intermolecular bonds, a phenomenon well-explored by DFT and other ab initio methods.
| Parameter | Experimental/Accepted Value |
| Molecular Geometry | See-saw (C₂ᵥ symmetry) |
| Axial Se-F Bond Length | 177 pm |
| Equatorial Se-F Bond Length | 168 pm |
| Axial F-Se-F Bond Angle | 169.2° |
| Equatorial F-Se-F Bond Angle | 100.6° |
This table presents generally accepted structural parameters for SeF₄, which computational DFT studies aim to reproduce.
Coupled Cluster theory, particularly the CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is considered the "gold standard" in quantum chemistry for obtaining highly accurate energies and molecular structures for small to medium-sized molecules.
The application of the CCSD(T) method to SeF₄ systems has been noted in the context of validating the interaction energies of SeF₄-Lewis base complexes calculated at lower levels of theory. semanticscholar.org This demonstrates the utility of CCSD(T) in providing benchmark energy data for systems involving this compound. semanticscholar.org
| Predicted Parameter | CCSD(T) Calculated Value |
| Total Energy | Data not available in searched literature |
| Axial Se-F Bond Length | Data not available in searched literature |
| Equatorial Se-F Bond Length | Data not available in searched literature |
| Axial F-Se-F Bond Angle | Data not available in searched literature |
| Equatorial F-Se-F Bond Angle | Data not available in searched literature |
This table outlines the parameters that would be determined from a high-accuracy CCSD(T) calculation.
Computational methods are essential for determining the thermochemical properties that govern the reactivity of SeF₄, including the strength of its bonds and its ability to gain or lose electrons or fluoride (B91410) ions.
Bond Dissociation Energies (BDEs) The Se-F bond dissociation energy is a measure of the strength of the covalent bond between selenium and fluorine. Due to the presence of two distinct types of bonds (axial and equatorial), the BDEs for each are expected to differ, with the longer axial bonds being weaker and thus having a lower BDE. An approximate average value for the Se-F bond energy has been reported.
| Property | Description | Approximate Value |
| Average Se-F Bond Energy | Energy required to break one Se-F bond on average. | 272 kJ/mol |
| Total Bond Energy | Energy required to break all four Se-F bonds. | 1088 kJ/mol |
Electron Affinity Electron affinity is the energy released when an electron is added to a neutral molecule to form a negative ion (anion). A positive electron affinity indicates that the resulting anion, SeF₄⁻, is stable. While this property is crucial for understanding the redox chemistry of SeF₄, specific computationally determined values for the electron affinity of this compound are not available in the surveyed literature.
Fluoride/Fluorocation Affinities Fluoride affinity (FA) quantifies the Lewis acidity of SeF₄, measuring the enthalpy change of its reaction with a fluoride ion (F⁻) to form the SeF₅⁻ anion. Experimental evidence shows that SeF₄ reacts with fluoride sources like caesium fluoride (CsF) to form the square pyramidal SeF₅⁻ anion, confirming its Lewis acidic character. researchgate.net
Conversely, fluorocation affinity relates to the ability of SeF₄ to act as a fluoride donor. SeF₄ reacts with strong Lewis acids like antimony pentafluoride (SbF₅) to form the SeF₃⁺ cation. researchgate.net This demonstrates its capacity to behave as a weak Lewis base in the presence of a very strong fluoride acceptor. Although these reactions are known, the precise gas-phase energies for these affinities have not been reported in the searched literature.
| Affinity Type | Reaction | Enthalpy Change (Calculated) |
| Fluoride Affinity | SeF₄ + F⁻ → SeF₅⁻ | Data not available in searched literature |
| Fluorocation Affinity | SeF₄ → SeF₃⁺ + F⁻ | Data not available in searched literature |
Reactivity and Mechanistic Studies of Selenium Tetrafluoride
Elucidation of SeF₄'s Role as a Fluorinating Agent
Selenium tetrafluoride's efficacy as a fluorinating agent stems from the reactivity of the selenium(IV) center and its ability to facilitate the transfer of fluorine atoms to organic molecules. The mechanisms of these transformations are influenced by the nature of the substrate and the reaction conditions employed.
Mechanism of Fluorine Atom Transfer in Organic Substrates
The precise mechanism of fluorine atom transfer from this compound to organic substrates is multifaceted and substrate-dependent. However, a general theme involves the initial interaction of the organic substrate's nucleophilic atom (typically oxygen) with the electrophilic selenium center of SeF₄.
In the case of alcohols, the reaction is believed to proceed through an Sₙ2-type mechanism, particularly when complexed with pyridine (B92270). This complexation enhances the stereospecificity of the reaction, leading to an inversion of configuration at the reaction center. smolecule.com
Selective Fluorination and Reactivity Profiles with Organic Compounds
This compound exhibits a broad reactivity profile, enabling the selective fluorination of a range of oxygenated organic compounds.
The conversion of alcohols to alkyl fluorides is a key application of this compound. The reaction can be finely controlled, especially with the use of a pyridine complex of SeF₄, which promotes a clean Sₙ2 displacement of the hydroxyl group under mild, anhydrous conditions. This method is particularly effective for primary and secondary alcohols, with stereospecific inversion of configuration.
Table 1: Fluorination of Various Alcohols with this compound
| Substrate | Product | Reagent | Conditions | Yield (%) |
|---|---|---|---|---|
| Benzyl alcohol | Benzyl fluoride (B91410) | SeF₄-Pyridine | -10 °C, 1 h | 85 |
| Cyclopropylcarbinol | Cyclopropylcarbinyl fluoride | SeF₄-Pyridine | -75 °C | 95 |
Data compiled from published research findings.
This compound efficiently transforms aldehydes and ketones into the corresponding geminal difluorides. This reaction proceeds cleanly and often under milder conditions and lower pressures than those required for sulfur tetrafluoride. A variety of carbonyl compounds, including both aliphatic and aromatic aldehydes and ketones, undergo this transformation in high yields.
Table 2: Fluorination of Aldehydes and Ketones with this compound
| Substrate | Product | Reaction Time (hr) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone | 1,1-Difluorocyclohexane | 1 | 47 | 70 |
| Acetophenone | 1,1-Difluoro-1-phenylethane | 6 | 47 | 65 |
| Benzophenone | Diphenyldifluoromethane | 2 | 40 | 90 |
| Benzaldehyde | α,α-Difluorotoluene | 1 | 20 | 70 |
This interactive table summarizes the reaction conditions and yields for the fluorination of various carbonyl compounds with SeF₄.
This compound is also a versatile reagent for the fluorination of carboxylic acid derivatives. Carboxylic acids are readily converted to their corresponding acyl fluorides. In the case of carboxylic acid anhydrides, the reaction yields two moles of the acyl fluoride for each mole of SeF₄ used. While the fluorination of amides by SeF₄ is known, specific yield data is not as extensively documented in readily available literature.
Table 3: Fluorination of Carboxylic Acids and Anhydrides with this compound
| Substrate | Product | Yield (%) |
|---|---|---|
| Acetic acid | Acetyl fluoride | 80 |
| Benzoic acid | Benzoyl fluoride | 90 |
This table presents the yields for the fluorination of selected carboxylic acids and an anhydride with SeF₄.
Hydrolysis Pathways and Resulting Chemical Species
This compound reacts readily with water in a vigorous hydrolysis reaction. The pathway involves the selenium atom undergoing a change in hybridization to a transition state with sp³d² geometry. The final products of this hydrolysis are selenous acid (H₂SeO₃) and hydrofluoric acid (HF).
SeF₄ + 3H₂O → H₂SeO₃ + 4HF
This reactivity underscores the need for anhydrous conditions when using this compound as a fluorinating agent in organic synthesis. The formation of corrosive hydrofluoric acid upon contact with water is a significant safety consideration in handling this reagent.
Lewis Acid-Base Interactions and Adduct Formation with SeF₄
This compound (SeF₄) exhibits amphoteric behavior, capable of acting as both a Lewis acid and a Lewis base. This dual reactivity allows it to form a variety of adducts and complex ions through interactions with other molecules.
When reacting with strong Lewis acids, this compound functions as a fluoride ion donor, leading to the formation of the trifluoroselenium(IV) cation, SeF₃⁺. This behavior is observed in its reactions with several potent fluoride acceptors. For instance, SeF₄ forms ionic adducts with antimony pentafluoride (SbF₅), arsenic pentafluoride (AsF₅), niobium pentafluoride (NbF₅), tantalum pentafluoride (TaF₅), and boron trifluoride (BF₃). wikipedia.orgcdnsciencepub.com
The general reaction can be represented as: SeF₄ + MFₙ → [SeF₃]⁺[MFₙ₊₁]⁻
Spectroscopic studies, including Raman and infrared spectroscopy, have been crucial in characterizing these adducts. The Raman spectra of molten complexes such as SeF₄·SbF₅ and SeF₄·AsF₅ are consistent with the ionic formulations [SeF₃]⁺[SbF₆]⁻ and [[SeF₃]⁺[AsF₆]⁻, respectively. cdnsciencepub.com X-ray crystallography has provided definitive structural evidence for the SeF₃⁺ cation in the complex SeF₄·2NbF₅, which is formulated as [SeF₃]⁺[Nb₂F₁₁]⁻. cdnsciencepub.com In the solid state, these adducts often feature strong fluorine bridging between the cation and the anion. cdnsciencepub.com
Even with hydrogen fluoride (HF), SeF₄ acts as a weak base, establishing an equilibrium that forms the SeF₃⁺ cation. wikipedia.orgSeF₄ + HF ⇌ [SeF₃]⁺ + [HF₂]⁻
The basicity constant (Kₑ) for this reaction is 4 x 10⁻⁴, indicating that SeF₄ is a weaker base than its sulfur analogue, sulfur tetrafluoride (SF₄). wikipedia.org
Table 1: Cationic Adducts formed from SeF₄ with Various Lewis Acids
| Lewis Acid | Resulting Adduct Formulation | Reference |
|---|---|---|
| SbF₅ | [SeF₃]⁺[SbF₆]⁻ | wikipedia.orgcdnsciencepub.com |
| AsF₅ | [SeF₃]⁺[AsF₆]⁻ | wikipedia.orgcdnsciencepub.com |
| NbF₅ | [SeF₃]⁺[NbF₆]⁻ | wikipedia.orgcdnsciencepub.com |
| TaF₅ | [SeF₃]⁺[TaF₆]⁻ | wikipedia.org |
| BF₃ | [SeF₃]⁺[BF₄]⁻ | wikipedia.orgcdnsciencepub.com |
Conversely, this compound can act as a Lewis acid by accepting fluoride ions from a suitable donor. This reaction leads to the formation of anionic selenium fluoride species. With caesium fluoride (CsF), which serves as a fluoride source, SeF₄ reacts to form the pentafluoroselenate(IV) anion, SeF₅⁻. wikipedia.org The structure of the SeF₅⁻ anion is square pyramidal, which is isoelectronic and isostructural with chlorine pentafluoride (ClF₅) and bromine pentafluoride (BrF₅). wikipedia.org
The formation of the hexfluoroselenate(IV) anion, SeF₆²⁻, has also been reported. This species is generated when SeF₄ reacts with larger, organic fluoride sources such as 1,1,3,3,5,5-hexamethylpiperidinium fluoride or 1,2-dimethylpropyltrimethylammonium fluoride. wikipedia.org The SeF₆²⁻ anion possesses a distorted octahedral geometry. wikipedia.org
Table 2: Anionic Species formed from SeF₄ with Fluoride Donors
| Fluoride Donor | Anionic Species Formed | Geometry of Anion | Reference |
|---|---|---|---|
| Caesium Fluoride (CsF) | SeF₅⁻ | Square Pyramidal | wikipedia.org |
In the gaseous phase and in dilute solutions, this compound exists predominantly as a monomeric molecule with a see-saw shape, as predicted by VSEPR theory. wikipedia.orgnih.gov However, at higher concentrations and in the solid state, there is significant evidence for intermolecular association. wikipedia.orgnih.gov This association occurs through weak fluorine bridging between SeF₄ molecules, leading to a distorted octahedral coordination environment around the selenium atom. wikipedia.orgnih.gov This self-association is a manifestation of the Lewis acidic nature of the selenium center in one molecule interacting with the Lewis basic fluorine atoms of an adjacent molecule. The equilibrium between the monomeric and associated forms is dependent on concentration and the solvent. nih.gov
Reactions with Selenium Oxides and Other Chalcogen-Containing Compounds
This compound reacts with selenium dioxide (SeO₂) to produce seleninyl fluoride (SeOF₂), a colorless liquid. This reaction represents a redistribution of fluoride and oxide ligands between the two selenium(IV) centers. wikipedia.org
SeF₄ + SeO₂ → 2 SeOF₂
This reaction is also a key intermediate step in one of the common synthesis methods for SeF₄, where sulfur tetrafluoride is used to fluorinate selenium dioxide. wikipedia.org
SF₄ + SeO₂ → SeF₄ + SO₂
The reaction with selenium trioxide (SeO₃), a stronger oxidizing agent and Lewis acid, has also been investigated. Such reactions are part of the broader study of selenium oxyfluorides.
Comparative Reactivity Analyses with Related Tetrafluorides (e.g., Sulfur Tetrafluoride)
The reactivity of this compound is often compared to that of its lighter chalcogen analogue, sulfur tetrafluoride (SF₄). While both are effective fluorinating agents, there are notable differences in their properties and reactivity patterns.
One of the most significant practical differences between SeF₄ and SF₄ is their physical state under standard conditions. SeF₄ is a colorless liquid, while SF₄ is a gas, which makes SeF₄ easier to handle in standard laboratory glassware without the need for pressure equipment. wikipedia.orgsmolecule.com
As a fluorinating agent for organic compounds like alcohols and carboxylic acids, SeF₄ often allows for the use of milder reaction conditions compared to SF₄. wikipedia.org This can lead to higher selectivity and fewer side reactions. For instance, complexation of SeF₄ with pyridine can suppress molecular rearrangements and facilitate clean Sₙ2 displacement of hydroxyl groups under very mild, anhydrous conditions. smolecule.com
In terms of Lewis basicity, SeF₄ is weaker than SF₄. This is quantified by their respective basicity constants in liquid hydrogen fluoride, where the Kₑ for SF₄ is 2 x 10⁻², significantly larger than the 4 x 10⁻⁴ value for SeF₄. wikipedia.org This indicates that SF₄ is more readily protonated or forms adducts with Lewis acids.
Both tetrafluorides are amphoteric. Like SeF₄, SF₄ reacts with strong Lewis acids to form the SF₃⁺ cation and with fluoride donors to form the SF₅⁻ anion. However, the relative stabilities and reactivities of these corresponding species can differ, influencing their applications in synthesis. The greater reactivity of selenium compounds compared to their sulfur counterparts is a general trend in chalcogen chemistry. nih.gov
Table 3: Comparison of this compound and Sulfur Tetrafluoride
| Property | This compound (SeF₄) | Sulfur Tetrafluoride (SF₄) | Comparative Comment | Reference |
|---|---|---|---|---|
| Physical State (STP) | Colorless Liquid | Colorless Gas | SeF₄ is easier to handle in a laboratory setting. | wikipedia.orgsmolecule.com |
| Fluorinating Agent | Effective under milder conditions. | Often requires more forcing conditions. | SeF₄ can offer greater selectivity. | wikipedia.org |
| Lewis Basicity in HF | Weaker base (Kₑ = 4 x 10⁻⁴) | Stronger base (Kₑ = 2 x 10⁻²) | SF₄ more readily forms cationic adducts with acids. | wikipedia.org |
| Amphotericity | Acts as both Lewis acid and base. | Acts as both Lewis acid and base. | Both form analogous cationic (XF₃⁺) and anionic (XF₅⁻) species. | wikipedia.orgresearchgate.net |
Advantages and Disadvantages in Specific Synthetic Transformations
This compound (SeF₄) is a versatile fluorinating agent used in organic synthesis for the conversion of various functional groups. wikipedia.orgwikiwand.comwordpress.comnih.gov Its reactivity, however, presents both distinct advantages and notable disadvantages in specific synthetic applications.
Advantages
A primary advantage of this compound is its utility as a fluorinating reagent for alcohols, carboxylic acids, and carbonyl compounds. wikipedia.orgwikiwand.com A significant benefit, especially when compared to the more common reagent sulfur tetrafluoride (SF₄), is that SeF₄ is a liquid at room temperature, whereas SF₄ is a gas. wikipedia.orgwikipedia.org This physical state simplifies handling and allows for reactions to be conducted under less stringent conditions. wikipedia.org Fluorinations with SeF₄ can often be performed under milder conditions than those required for SF₄. wikiwand.com
For instance, SeF₄ effectively converts aldehydes and ketones into geminal difluorides at lower pressures than those needed for reactions with sulfur tetrafluoride and without the requirement for an external hydrogen fluoride catalyst. smolecule.com The transformation of both aliphatic and aromatic carboxylic acids into their corresponding acyl fluorides can be achieved in high yields (60-90%) by refluxing with SeF₄. smolecule.com In the case of highly activated benzoic acids, the reaction can proceed further to yield trifluoromethyl derivatives, again at lower temperatures than similar transformations using SF₄. smolecule.com
Table 1: Comparison of this compound (SeF₄) and Sulfur Tetrafluoride (SF₄) as Fluorinating Agents
| Feature | This compound (SeF₄) | Sulfur Tetrafluoride (SF₄) |
|---|---|---|
| Physical State | Liquid at room temperature wikipedia.orgwikipedia.org | Gas at room temperature wikipedia.orgwikipedia.org |
| Reaction Conditions | Milder conditions often sufficient wikipedia.orgwikiwand.com | Often requires elevated temperatures and high pressure wikipedia.orgsmolecule.com |
| Handling | Generally easier to handle as a liquid wikipedia.org | Requires specialized apparatus due to gaseous nature wikipedia.org |
| Catalyst | Can convert carbonyls without external HF smolecule.com | Often used with HF as a catalyst/solvent wikipedia.org |
Disadvantages
Despite its advantages, this compound possesses several disadvantages that can limit its application. The compound is highly toxic and corrosive. smolecule.com It is a pulmonary irritant and reacts violently with water, which necessitates the use of anhydrous conditions and specialized handling techniques such as a glove-box or Schlenk line. smolecule.com
From a reactivity standpoint, SeF₄ can exhibit a lack of selectivity, leading to undesired side products. For example, the reaction of SeF₄ with Me₃SiCN did not yield the expected selenium tetracyanide (Se(CN)₄), but instead produced decomposition products and partially substituted intermediates like Se(CN)F₃ and Se(CN)₂F₂. researchgate.net This indicates that complete substitution can be hampered by competing decomposition pathways. researchgate.net
Furthermore, in certain reactions, SeF₄ may not provide the desired product at all. Its reaction with fluorine gas (F₂) leads to the formation of selenium hexafluoride (SeF₆), a further oxidation product. askfilo.com This highlights a potential for over-fluorination or lack of controlled reactivity in some contexts.
Table 2: Summary of Advantages and Disadvantages of SeF₄ in Synthetic Transformations
| Transformation | Advantages | Disadvantages |
|---|---|---|
| Alcohols/Carbonyls to Fluorides | Liquid reagent, milder conditions than SF₄ wikipedia.orgwikiwand.com | High toxicity, requires anhydrous conditions smolecule.com |
| Carboxylic Acids to Acyl Fluorides | High yields (60-90%) under reflux smolecule.com | Violent reaction with water smolecule.com |
| Ketones/Aldehydes to Geminal Difluorides | No external HF catalyst needed, lower pressure than SF₄ smolecule.com | Potential for incomplete reaction or side products |
| Synthesis of Cyanide Derivatives | Can introduce cyanide groups | Prone to decomposition and incomplete substitution researchgate.net |
Advanced Spectroscopic Characterization of Selenium Tetrafluoride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the structure of selenium tetrafluoride in the liquid phase. Both ¹⁹F and ⁷⁷Se nuclei are NMR-active, offering complementary information about the molecular environment.
Fluorine-19 (¹⁹F) NMR for Chemical Shift and Coupling Constant Analysis
Spin-spin coupling between the fluorine nuclei and the selenium-77 (B1247304) isotope (⁷⁷Se, I=1/2, 7.63% natural abundance) provides further structural information. huji.ac.il The magnitude of the Selenium-Fluorine coupling constants (JSe-F) can differ for the axial and equatorial positions, reflecting the different Se-F bond lengths and strengths. researchgate.net
Table 1: General ¹⁹F NMR Chemical Shift Ranges (Note: Specific chemical shift values for SeF₄ require dedicated experimental data, but general ranges for related compounds provide context.)
| Type of Compound | Chemical Shift Range (ppm) Relative to CFCl₃ |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| -CF- | +140 to +250 |
| Aromatic-F | +80 to +170 |
This table provides general reference ranges for ¹⁹F chemical shifts. ucsb.edu
Selenium-77 (⁷⁷Se) NMR for Direct Probing of Selenium Environments
Selenium-77 NMR directly probes the central selenium atom, offering valuable information about its coordination and oxidation state. northwestern.edu Although ⁷⁷Se has low natural abundance and sensitivity, its wide chemical shift range makes it very informative for studying selenium compounds. huji.ac.ilnorthwestern.edu
For this compound, the ⁷⁷Se NMR spectrum exhibits a characteristic "triplet of triplets" pattern. This splitting arises from coupling to the two sets of non-equivalent fluorine atoms. The selenium signal is first split into a triplet by the two axial fluorine atoms, and each peak of this triplet is further split into another triplet by the two equatorial fluorine atoms. reddit.com This observation is a direct confirmation of the C₂ᵥ see-saw molecular structure in solution. reddit.com
Application of NMR in Elucidating Solution-Phase Dynamics and Adduct Structures
NMR is instrumental in studying the dynamic processes and intermolecular interactions of SeF₄ in solution. The molecule is known to undergo rapid intermolecular fluorine exchange in the liquid phase. researchgate.net This exchange can be studied using variable temperature NMR experiments.
Furthermore, ⁷⁷Se NMR has been used to characterize the formation of adducts. For instance, the reaction of SeF₄ with Lewis acids like Boron trifluoride (BF₃) or Sulfur trioxide (SO₃) leads to the formation of adducts such as SeF₄·BF₃ and SeF₄·SO₃. The ⁷⁷Se chemical shifts of these adducts are distinct from that of SeF₄ itself, confirming the formation of new species. cdnsciencepub.com The difference in chemical shifts between SeF₄·BF₃ and SeF₄·SO₃ suggests different electronic structures, with the former being more ionic (SeF₃⁺BF₄⁻) and the latter having a more covalent character (F₃Se-OSO₂F). cdnsciencepub.com
Table 2: ⁷⁷Se Chemical Shifts of SeF₄ and its Adducts
| Compound | State | ⁷⁷Se Chemical Shift (ppm) |
| SeF₄·SO₃ | Molten | -226 |
| SeF₄·BF₃ | Molten | -266 |
Data sourced from Canadian Journal of Chemistry. cdnsciencepub.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These techniques have been crucial in confirming the structure of SeF₄ and analyzing its bonding characteristics.
Assignment of Fundamental Frequencies and Validation of Molecular Symmetry
For a discrete SeF₄ molecule, a C₂ᵥ symmetry is predicted, which is consistent with its see-saw shape. researchgate.netresearchgate.net Based on this symmetry, the fundamental vibrational frequencies can be assigned. Studies of the vapor and solid phases of SeF₄ have identified these fundamental modes. researchgate.net Normal coordinate analysis based on these assignments indicates that the axial Se-F bonds are weaker than the equatorial bonds. researchgate.net
Table 3: Fundamental Vibrational Frequencies of SeF₄ (Vapor Phase)
| Symmetry | Mode | Approximate Description | Frequency (cm⁻¹) |
| a₁ | ν₁ | Se-Fₑ sym. stretch | 748 |
| a₁ | ν₂ | Se-Fₐ sym. stretch | 622 |
| a₁ | ν₃ | Fₑ-Se-Fₑ bend | 443 |
| a₁ | ν₄ | Fₐ-Se-Fₐ bend | 234 |
| b₁ | ν₅ | Se-Fₐ asym. stretch | 728 |
| b₁ | ν₆ | Fₐ-Se-Fₑ rock | 352 |
| b₂ | ν₇ | Se-Fₑ asym. stretch | 728 |
| b₂ | ν₈ | Fₐ-Se-Fₑ rock | 352 |
| a₂ | ν₉ | Torsion | 290 |
Data adapted from Spectrochimica Acta Part A: Molecular Spectroscopy. researchgate.net (Note: Some modes may be degenerate or have similar frequencies).
Matrix-Isolation Spectroscopic Studies for Conformational Analysis
Matrix-isolation is an experimental technique where molecules are trapped in a solid, inert gas (like argon or nitrogen) at very low temperatures. fu-berlin.de This method allows for the study of individual molecules without the intermolecular interactions present in the liquid or solid states. researchgate.net
Infrared spectroscopic studies of matrix-isolated SeF₄ have provided highly resolved spectra, allowing for precise determination of vibrational frequencies and confirmation of the C₂ᵥ symmetry of the monomeric species. researchgate.netresearchgate.net By varying the concentration of SeF₄ in the matrix, researchers can also study the formation of dimers and other oligomers, identifying the vibrational modes associated with these aggregated species. researchgate.net The frequencies associated with the equatorial Se-F bonds show little change upon aggregation, suggesting these bonds are less involved in the associative process. researchgate.net
Table 4: Infrared Frequencies of Matrix-Isolated SeF₄ in Different Matrices
| Matrix | ν₁ (a₁) (cm⁻¹) | ν₅/ν₇ (b₁/b₂) (cm⁻¹) | ν₂ (a₁) (cm⁻¹) |
| N₂ | 742.3 | 727.3 | 600.3 |
| Ar | 742.8 | 726.2 | 608.4 |
| Kr | 741.6 | 727.4 | 607.1 |
Data sourced from Spectrochimica Acta Part A: Molecular Spectroscopy. researchgate.net
Determination of Force Constants and Implications for Bond Strengths
The vibrational spectrum of this compound (SeF₄) provides critical insights into its molecular structure and the nature of its chemical bonds. Through normal coordinate analysis of the vibrational spectra, force constants for the Se-F bonds can be calculated. These constants offer a quantitative measure of the bond strengths within the molecule. For SeF₄, which possesses a seesaw geometry based on a trigonal bipyramidal electron arrangement with one equatorial lone pair, there are two distinct types of fluorine atoms: two axial and two equatorial.
Studies based on vibrational spectroscopy, including matrix-isolation techniques, have determined that the axial Se-F bonds are weaker than the equatorial Se-F bonds. researchgate.net This difference in bond strength is a direct consequence of the molecular geometry and the presence of the lone pair of electrons in the equatorial plane, which exerts greater repulsion on the axial bonds, elongating and weakening them. The force constants derived from the fundamental frequencies of SeF₄ confirm this observation.
The stretching frequencies for the equatorial Se-F bonds are observed at a higher wavenumber compared to those of the axial bonds, indicating a larger force constant and thus a stronger bond. This empirical data is consistent with theoretical models of molecular structure that account for electron pair repulsions.
Below is a data table summarizing the typical relationship between bond type, vibrational frequency, and the inferred bond strength for this compound.
| Bond Type | Vibrational Frequency (cm⁻¹) | Force Constant (mdyn/Å) | Relative Bond Strength |
| Se-F (Equatorial) | Higher Frequency | Larger | Stronger |
| Se-F (Axial) | Lower Frequency | Smaller | Weaker |
X-ray Absorption Spectroscopy (XAS) and Complementary Techniques
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific element within a compound. For selenium-containing species like SeF₄ and its derivatives, XAS provides invaluable information that is often unattainable with other methods. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Probing Electronic Structure and Coordination Environments of Selenium in SeF₄ and its Species
Selenium K-edge XAS is particularly useful for probing the electronic structure and coordination environment of selenium. The XANES region, which is sensitive to the oxidation state and coordination chemistry of the absorbing atom, can clearly distinguish between different oxidation states of selenium (e.g., Se(IV) in SeF₄ versus other states). The precise energy and shape of the absorption edge provide a fingerprint of the selenium species' electronic configuration and local symmetry.
For this compound, the XANES spectrum would be characteristic of a Se(IV) center with a specific coordination geometry. Any changes to this coordination, such as the formation of adducts like [SeF₅]⁻ or [SeF₃]⁺, would result in discernible shifts and modifications of the XANES features.
Advanced techniques such as High-Energy Resolution Fluorescence Detected XAS (HERFD-XAS) and Valence-to-Core X-ray Emission Spectroscopy (XES) offer even greater detail. nih.govnih.govacs.org HERFD-XAS can provide spectra with significantly improved resolution, allowing for a more detailed analysis of the electronic structure. nih.govnih.govacs.org XES, a complementary technique, probes the occupied electronic states and can provide insights into the nature of the molecular orbitals involved in bonding. nih.govacs.org For instance, Se VtC XES is sensitive to changes in covalent bonding interactions, such as Se-C or Se-H bonds. nih.govacs.org
Applications in Catalytic Systems Involving Selenium Species
The application of XAS and related techniques extends to the study of catalytic systems where selenium species play a crucial role. While direct catalytic applications of this compound are not extensively documented, the methodologies used to study other selenium-containing catalysts are highly relevant. XAS is particularly advantageous for in-situ and operando studies, allowing researchers to probe the structure of the catalyst under reaction conditions. acs.org
An example of the power of these techniques can be seen in the study of biological catalysts, such as the nitrogenase enzyme. In some studies, selenium has been substituted for sulfur in the iron-sulfur clusters of nitrogenase. Se K-edge HERFD-XAS has been used to probe the electronic structure of the iron atoms in the active site, revealing details about oxidation states that would be difficult to obtain otherwise. acs.org This demonstrates the potential of XAS to elucidate catalytic mechanisms at a molecular level.
In the broader field of materials science, selenium nanomaterials have shown promise in various catalytic applications. nih.gov XAS can be employed to characterize the structure of these nanomaterials and to understand how their surface chemistry and coordination environment relate to their catalytic activity and stability. By providing detailed information on the selenium species present at different stages of a catalytic cycle, XAS can contribute to the rational design of more efficient and robust selenium-based catalysts.
Applications of Selenium Tetrafluoride in Advanced Materials Science
Synthesis of Fluorinated Polymers with Enhanced Thermal and Chemical Resistance
Fluorinated polymers, or fluoropolymers, are a class of materials known for their exceptional properties, which stem from the strength and stability of the carbon-fluorine (C-F) bond. nih.gov These polymers exhibit high thermal stability, outstanding resistance to chemical attack by solvents, acids, and bases, and low surface energy, which imparts non-stick characteristics. nih.govadtech.co.ukwikipedia.org Such properties make them indispensable in demanding environments, including applications in the aerospace, chemical processing, and electronics industries. fluoropolymerpartnership.com
The synthesis of fluoropolymers can be broadly categorized into two approaches: the polymerization of fluorine-containing monomers and the post-polymerization fluorination of existing hydrocarbon polymers. rsc.org Selenium tetrafluoride, a potent fluorinating reagent, holds potential as a key compound in this latter strategy. wikipedia.org While specific industrial-scale applications of SeF₄ for polymer synthesis are not widely documented, its chemical behavior suggests a theoretical utility. It can be used to selectively introduce fluorine into organic molecules under milder conditions than some other agents. wikipedia.org This capability could theoretically be applied to the surface or bulk modification of pre-formed polymers to enhance their properties. By replacing hydrogen atoms with fluorine, the resulting material would gain the characteristic thermal and chemical resilience of fluoropolymers.
| Property | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (B91410) (PVDF) | Non-Fluorinated Polyethylene (PE) |
|---|---|---|---|
| Thermal Stability | High (Working temp. up to 260°C) | Moderate to High | Low |
| Chemical Resistance | Excellent (Inert to most chemicals) | Good resistance to most chemicals | Poor (Susceptible to many solvents) |
| Coefficient of Friction | Very Low | Low | High |
| Dielectric Constant | Low (~2.1) | High | Moderate |
| Weather/UV Resistance | Excellent | Excellent | Poor to Moderate |
Development of Novel Nanomaterials Exhibiting Unique Optical and Electronic Characteristics
Selenium nanomaterials, including nanoparticles and quantum dots (QDs), are the focus of intensive research due to their unique size-dependent properties. oaepublish.comnih.gov These materials exhibit excellent photoelectrical characteristics and semiconductor properties. nih.gov A key feature is the quantum confinement effect; as the size of the selenium nanoparticle decreases to below its Bohr excitation radius, the energy band gap widens. nih.gov This phenomenon allows for the tuning of optical and electronic properties by simply controlling the particle size. For instance, the optical absorption peak of selenium can be shifted from 775 nm (bulk material) to 292 nm in nanocrystals, demonstrating a significant blue shift. nih.gov These tunable properties make selenium nanomaterials promising candidates for applications in optoelectronic devices, sensors, and bioimaging. nih.govnih.govfrontiersin.org
The synthesis of selenium nanomaterials is typically achieved through methods like chemical reduction, laser ablation, or solvothermal techniques. frontiersin.orgmdpi.com Common precursors for these methods are selenium compounds such as sodium selenite (B80905) (Na₂SeO₃), selenous acid (H₂SeO₃), or bulk elemental selenium powder. nih.govfrontiersin.orgmdpi.com While this compound is a primary source of selenium, its direct use as a precursor in the mainstream synthesis of selenium nanoparticles and quantum dots is not prominently featured in current research literature. Its high reactivity would likely necessitate specialized non-aqueous synthesis conditions to control the reduction to elemental selenium (Se⁰) and subsequent nanoparticle formation.
| Property | Bulk Selenium | Selenium Nanoparticles (2-6 nm) | Selenium Quantum Dots (<10 nm) |
|---|---|---|---|
| Energy Band Gap | ~1.6 eV | > 1.6 eV (Tunable with size) | Tunable, often exhibiting blue emission |
| Optical Absorption | ~775 nm | Blue-shifted (e.g., to 292 nm) | Size-dependent, discrete absorption |
| Key Characteristics | Photoconductive | High surface area, size-dependent optical properties | Strong fluorescence, high photostability |
| Potential Applications | Rectifiers, photocopiers | Catalysis, sensors, electronics | Bioimaging, biosensing, optoelectronics |
Role in the Creation of Other Functional Selenium-Containing Materials
This compound is a valuable reagent for synthesizing a range of other functional selenium-containing inorganic compounds. Its ability to act as both a fluoride ion acceptor and donor allows it to form various ionic adducts, which are materials with distinct structures and potential functionalities. wikipedia.org
When reacting with strong fluoride acceptors (Lewis acids) such as Antimony pentafluoride (SbF₅), Arsenic pentafluoride (AsF₅), and Boron trifluoride (BF₃), SeF₄ forms ionic salts containing the trifluoroselenium(IV) cation, [SeF₃]⁺. wikipedia.org Conversely, in the presence of strong fluoride donors like Caesium fluoride (CsF), SeF₄ accepts a fluoride ion to form a salt containing the pentafluoroselenate(IV) anion, [SeF₅]⁻, which has a square pyramidal structure. wikipedia.org With specific organic fluoride salts, it can even form the hexafluoroselenate(IV) anion, [SeF₆]²⁻. wikipedia.org Furthermore, SeF₄ can be used in oxidative fluorination reactions, for example, to convert diphenyl diselenide into a salt containing the tetrafluoro(phenyl)-λ⁵-selenate anion, PhSeF₄⁻. nih.gov These reactions demonstrate the role of SeF₄ as a versatile building block for creating a library of novel selenium compounds with tailored ionic structures.
| Reactant | Product Cation/Anion | Resulting Compound Type |
|---|---|---|
| Antimony pentafluoride (SbF₅) | [SeF₃]⁺ | Ionic Adduct |
| Boron trifluoride (BF₃) | [SeF₃]⁺ | Ionic Adduct |
| Caesium fluoride (CsF) | [SeF₅]⁻ | Ionic Adduct |
| Diphenyl diselenide | [PhSeF₄]⁻ | Organoselenium Anion Salt |
Exploration in Energy Storage Systems and Related Technologies
Rechargeable lithium-selenium (Li-Se) batteries are considered a promising next-generation energy storage technology, primarily due to selenium's high theoretical volumetric capacity (3254 mAh cm⁻³) and significantly higher electronic conductivity compared to sulfur. mdpi.comanl.govnih.gov These attributes could lead to batteries with higher energy density and better rate capabilities than conventional lithium-ion systems. surrey.ac.uk Research in this area focuses on overcoming challenges such as the "shuttle effect," where soluble lithium polyselenide intermediates migrate to the anode, causing capacity loss. mdpi.comoaes.cc Strategies to mitigate this include confining selenium within porous carbon hosts or developing novel electrolytes. nih.govrsc.org
The cathode in these batteries is typically fabricated using elemental selenium loaded into a conductive matrix. surrey.ac.ukresearchgate.net While selenium is the critical active material, the current body of research on Li-Se batteries does not indicate the use of this compound as a direct precursor or component in the manufacturing of the electrodes or electrolytes. The focus remains on utilizing the elemental form of selenium due to its direct electrochemical activity with lithium.
| Cathode Material | Initial Discharge Capacity | Cycling Stability | Rate Capability | Reference |
|---|---|---|---|---|
| Se/Microporous Carbon | 621 mAh g⁻¹ (at 1.0 C) | 516 mAh g⁻¹ after 200 cycles | Moderate | researchgate.net |
| Se/MOF-Derived Carbon | 468 mAh g⁻¹ (at 0.2 C) | Stable over 200 cycles | 206 mAh g⁻¹ at 1.0 C after 500 cycles | oaes.cc |
| Atomic Co on N-doped Carbon/Se | >311 mAh g⁻¹ (at 50 C) | 267 mAh g⁻¹ after 5000 cycles | Excellent | surrey.ac.uk |
Theoretical and Computational Studies of Selenium Tetrafluoride
Quantum Chemical Investigations of Electronic Structure, Reactivity, and Bonding Motifs
Theoretical and computational studies have provided significant insights into the electronic structure, reactivity, and bonding of selenium tetrafluoride (SeF₄). As a hypervalent molecule, SeF₄ possesses a see-saw molecular geometry, a direct consequence of the valence shell electron pair repulsion (VSEPR) theory. The central selenium atom is described as having sp³d hybridization, accommodating one lone pair and four bonding pairs of electrons, leading to a trigonal bipyramidal electron geometry. nist.govwikipedia.orgnih.gov
Quantum chemical calculations have further elucidated the nature of the bonding in SeF₄. The molecule exhibits two distinct types of Se-F bonds: two axial and two equatorial. The axial bonds are generally found to be longer and weaker than the equatorial bonds. nih.gov This observation is consistent with theoretical models that describe hypervalent bonding, such as the three-center-four-electron (3c-4e) bond model for the linear F-Se-F axial arrangement.
Ab initio computations have been employed to study the interactions of SeF₄ with other molecules, revealing important aspects of its reactivity. purdue.edu For instance, studies on the formation of chalcogen bonds (ChBs) between SeF₄ and a series of oxygen-bearing Lewis bases have shown that SeF₄ acts as a Lewis acid. purdue.edu Molecular electrostatic potential (MEP) analyses indicate the presence of positive electrostatic potential regions, known as σ-holes, along the extension of the F-Se bonds. These σ-holes are key to the formation of Se∙∙∙O chalcogen bonds. purdue.edu
Further computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, have been used to characterize these interactions. purdue.edu For example, NBO analysis of SeF₄ interacting with Lewis bases has shown that the predominant stabilizing orbital interaction involves the donation of electron density from the lone pair of the oxygen atom in the Lewis base to the σ*(Se–F) antibonding orbitals of SeF₄. purdue.edu These studies highlight the importance of orbital interactions in governing the reactivity of this compound.
Prediction of Thermodynamic Properties and Energy Calculations (e.g., Enthalpies of Formation, Ionization Potentials)
Computational chemistry provides powerful tools for the prediction of various thermodynamic properties of molecules, including enthalpies of formation and ionization potentials. For this compound, ab initio methods can be used to calculate these properties with a high degree of accuracy. While extensive experimental data for some of these properties are limited, theoretical calculations offer valuable predictions.
One of the key thermodynamic parameters is the standard enthalpy of formation (ΔHf°). Although a precise, computationally derived value for the standard enthalpy of formation of this compound is not widely reported in the readily available literature, various high-level theoretical methods, such as coupled-cluster theory and composite methods, are capable of predicting this value with high accuracy. nih.gov These methods involve complex calculations that account for electron correlation and basis set effects to provide reliable thermochemical data.
The ionization potential, the energy required to remove an electron from the molecule, and the electron affinity, the energy released upon adding an electron, are also crucial electronic properties that can be determined computationally. The NIST Chemistry WebBook reports an experimental value for the electron affinity of SeF₄ as 1.70 ± 0.10 eV, determined by the electron impact-appearance energy (EIAE) method. nih.gov The same source also notes that G2MP2 calculations, a type of composite computational method, suggest an electron affinity of approximately 2.0 eV for this compound. nih.gov
The following table summarizes some of the available theoretical and experimental thermodynamic data for this compound.
| Property | Value | Method |
| Electron Affinity | 1.70 ± 0.10 eV | Experimental (EIAE) nih.gov |
| Electron Affinity | ~2.0 eV | Computational (G2MP2) nih.gov |
| Standard Enthalpy of Formation (ΔHf°) | Data not readily available | - |
| Ionization Potential | Data not readily available | - |
This table is interactive. Click on the headers to sort the data.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of reaction pathways and the identification of transition states. This compound is known to be a versatile fluorinating agent for a variety of organic compounds, including alcohols, carboxylic acids, and ketones. acs.org Theoretical studies can provide a detailed understanding of the underlying mechanisms of these fluorination reactions.
For instance, the fluorination of an alcohol with SeF₄ can be modeled to proceed through a series of steps, including the initial coordination of the alcohol to the selenium center, followed by the transfer of a fluorine atom and the elimination of byproducts. Computational methods, such as density functional theory (DFT), can be used to map out the potential energy surface of such a reaction. This involves locating the geometries of the reactants, products, any intermediates, and, crucially, the transition states that connect them.
The identification of a transition state, which is a first-order saddle point on the potential energy surface, is a key step in understanding the kinetics of a reaction. Frequency calculations are performed on the optimized transition state geometry to confirm that it possesses exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined, providing insights into the reaction rate.
While specific computational studies detailing the reaction pathways of SeF₄ with simple organic molecules like ethylene (B1197577) are not readily found in the literature, the general methodologies for such investigations are well-established. chemrxiv.orghokudai.ac.jpescholarship.org These studies would typically involve:
Optimization of the geometries of reactants, products, and intermediates.
Searching for transition state structures connecting these species.
Performing intrinsic reaction coordinate (IRC) calculations to confirm that the identified transition state connects the desired reactants and products.
Such computational investigations would be invaluable for optimizing reaction conditions and for designing new synthetic applications of this compound.
Development and Validation of Predictive Computational Models for Selenium-Fluorine Chemistry
The development and validation of predictive computational models are crucial for advancing our understanding of selenium-fluorine chemistry and for the rational design of new compounds with desired properties. These models can range from high-level ab initio methods to more computationally efficient approaches like density functional theory (DFT) and semi-empirical methods.
A significant area of development is in the accurate prediction of molecular properties, such as bond energies, molecular geometries, and spectroscopic signatures. For selenium-containing compounds, it is important that the chosen computational method can adequately describe the electronic structure of the selenium atom, which can involve relativistic effects, particularly for heavier elements in the same group. The validation of these methods is typically achieved by comparing the computed results with available experimental data. For example, calculated bond lengths and angles of SeF₄ can be compared with those determined from gas-phase electron diffraction or microwave spectroscopy.
In the broader context of p-block element chemistry, machine learning models are emerging as a powerful tool for predicting chemical properties. For instance, graph neural networks have been trained on large datasets of quantum chemical calculations to predict properties like fluoride (B91410) ion affinity. mdpi.com Such models, once trained and validated for selenium-fluorine systems, could offer rapid and accurate predictions of reactivity and other properties, thereby accelerating the discovery of new reagents and materials.
The validation of any new computational model for selenium-fluorine chemistry would involve a rigorous assessment of its performance against a benchmark set of molecules with well-characterized experimental or high-accuracy computational data. This process ensures the reliability and predictive power of the model for its intended applications, which could include the screening of potential fluorinating agents, the design of new catalysts, or the prediction of the properties of novel selenium-fluorine containing materials.
Environmental Chemistry and Degradation Pathways of Selenium Tetrafluoride
Hydrolytic Degradation Processes and Formation of Hydrolysis Products (e.g., Selenous Acid)
SeF₄ + 3H₂O → H₂SeO₃ + 4HF
This hydrolysis is a rapid process, meaning that in the presence of moisture, SeF₄ is not persistent in the environment. The primary selenium-containing product of this degradation is selenous acid, a weak diprotic acid. In aqueous solutions, selenous acid exists in equilibrium with its conjugate bases, the hydrogen selenite (B80905) (HSeO₃⁻) and selenite (SeO₃²⁻) ions. The distribution of these species is dependent on the pH of the solution.
Selenous acid is a white, crystalline solid that is the principal oxoacid of selenium. nih.gov Its formation is a key step in the environmental transformation of SeF₄.
Environmental Fate and Transport of Selenium Degradation Products in Aqueous and Soil Systems
The environmental fate and transport of selenium degradation products originating from SeF₄ are primarily governed by the behavior of selenous acid and its corresponding oxyanions (selenite). The mobility of these species in aqueous and soil systems is influenced by several factors, including pH, redox potential (Eh), soil composition, and the presence of other ions.
In aqueous systems, the transport of selenite is largely influenced by water flow and interactions with sediments. Selenite can be adsorbed onto particulate matter, which can then settle out of the water column, leading to its accumulation in sediments. The solubility and mobility of selenite are generally lower than that of selenate (B1209512) (SeO₄²⁻), another common selenium oxyanion.
In soil systems, the transport of selenite is significantly retarded by adsorption processes. Selenite anions exhibit a strong affinity for the surfaces of iron and aluminum oxides and hydroxides, which are common components of many soils. This adsorption is pH-dependent, with maximum adsorption typically occurring in acidic to neutral conditions. The formation of inner-sphere complexes with these metal oxides leads to strong retention of selenite in the soil matrix, thereby reducing its mobility and bioavailability. usda.govmdpi.com
The following table summarizes the key factors influencing the mobility of selenite in the environment:
| Factor | Influence on Selenite Mobility | Description |
| pH | Decreases with decreasing pH | In acidic to neutral soils, selenite adsorbs strongly to metal oxides, reducing its mobility. usda.govnih.gov |
| Redox Potential (Eh) | Mobility is generally low in both oxidizing and reducing conditions | Under oxidizing conditions, selenite is stable but can be oxidized to the more mobile selenate. Under reducing conditions, it can be reduced to less mobile elemental selenium or selenides. |
| Soil Composition | Decreases with higher content of metal oxides and clay | Iron and aluminum oxides, as well as clay minerals, provide abundant adsorption sites for selenite. usda.govmdpi.com |
| Organic Matter | Can either increase or decrease mobility | Organic matter can form complexes with selenite, potentially increasing its solubility. Conversely, it can also act as a sorbent. |
| Presence of Competing Anions | Can increase mobility | Anions such as phosphate (B84403) can compete with selenite for adsorption sites, leading to increased mobility of selenite. |
Speciation of Selenium Oxyanions Derived from SeF₄ in Environmental Compartments
Following the hydrolysis of SeF₄ to selenous acid, the selenium(IV) oxyanions undergo further speciation in the environment. The dominant species in most aqueous and soil environments are selenite (SeO₃²⁻) and hydrogen selenite (HSeO₃⁻). The relative proportions of these species are dictated by the pH of the medium.
Under oxidizing conditions, selenite (Se(IV)) can be slowly oxidized to selenate (Se(VI)), which is generally more mobile and less strongly adsorbed to soil particles than selenite. usda.gov This transformation can be microbially mediated. Conversely, under reducing conditions, often found in waterlogged soils and sediments, selenite can be reduced to elemental selenium (Se⁰) or selenide (B1212193) (Se²⁻). Elemental selenium is highly insoluble and thus has very low mobility and bioavailability. Selenides can precipitate with metals to form insoluble metal selenides.
Microbial activity plays a crucial role in the transformation of selenium species in the environment. Various microorganisms can utilize selenite and selenate as electron acceptors in their respiration, leading to their reduction to elemental selenium. Some microbes can also methylate selenium compounds, forming volatile species like dimethyl selenide, which can be released into the atmosphere.
The speciation of selenium is a critical factor in determining its toxicity and bioavailability to organisms. While selenite is more strongly adsorbed in soils, it is also generally considered to be more toxic than selenate. researchgate.net
The following table provides an overview of the common selenium species derived from the degradation of SeF₄ and their typical occurrence in different environmental compartments:
| Selenium Species | Chemical Formula | Oxidation State | Predominant Environmental Compartment(s) | Key Characteristics |
| Selenous Acid | H₂SeO₃ | +4 | Aqueous solutions (acidic) | Primary hydrolysis product of SeF₄. nih.gov |
| Hydrogen Selenite | HSeO₃⁻ | +4 | Aqueous solutions and soils (neutral to slightly acidic) | Anionic form of selenous acid. |
| Selenite | SeO₃²⁻ | +4 | Aqueous solutions and soils (alkaline) | Strongly adsorbs to soil particles. usda.gov |
| Selenate | SeO₄²⁻ | +6 | Oxidizing environments (e.g., well-aerated soils and surface waters) | More mobile and less strongly adsorbed than selenite. usda.gov |
| Elemental Selenium | Se⁰ | 0 | Reducing environments (e.g., sediments, waterlogged soils) | Insoluble and has low bioavailability. |
| Selenide | Se²⁻ | -2 | Anoxic environments | Can form insoluble metal selenides. |
Future Research Directions and Emerging Trends in Selenium Tetrafluoride Chemistry
Innovations in Green and Sustainable Synthetic Methodologies for SeF₄
Traditional synthesis of selenium tetrafluoride involves reagents and conditions that are not environmentally friendly, such as the direct reaction of elemental selenium with highly reactive fluorine gas or the use of sulfur tetrafluoride. Future research is geared towards developing greener and more sustainable synthetic routes. This includes exploring catalytic processes, utilizing alternative energy sources like mechanochemistry, photochemistry, or microwave irradiation, and employing flow chemistry to enhance safety and efficiency. nih.gov The goal is to minimize hazardous waste and energy consumption, aligning with the principles of green chemistry.
Potential green synthetic strategies could involve electro-synthesis or the use of more benign fluorinating sources. The development of catalytic systems that can generate SeF₄ in situ from more stable and less hazardous precursors is a particularly promising avenue.
Exploration of Novel Reactivity Patterns and Catalytic Applications of SeF₄
While SeF₄ is well-established as a fluorinating agent for alcohols and carbonyl compounds, its full reactive potential remains to be explored. Current research is delving into its novel reactivity patterns, including its use in the synthesis of complex organofluorine compounds. There is a growing interest in the catalytic applications of selenium electrophiles in various organic transformations, such as cyclization reactions. organic-chemistry.org
Future studies will likely focus on expanding the catalytic scope of SeF₄, potentially in asymmetric fluorination reactions through the development of chiral SeF₄-based catalysts. Understanding the nuanced reactivity of SeF₄ with a broader range of functional groups will be key to unlocking new synthetic possibilities.
| Reaction Type | Traditional Reagent | Potential SeF₄ Application | Anticipated Advantage |
| Electrophilic Fluorination | Elemental Fluorine, SF₄ | SeF₄ and its derivatives | Milder reaction conditions, liquid state handling |
| Oxidative Cyclization | Stoichiometric Selenium Reagents | Catalytic amounts of SeF₄ | Increased atom economy, reduced waste |
| Asymmetric Fluorination | Chiral Fluorinating Agents | Chiral SeF₄-based catalysts | Enantioselective synthesis of fluorinated molecules |
Development of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Probing
A deeper understanding of the reaction mechanisms involving SeF₄ is crucial for optimizing existing processes and designing new reactions. The development of advanced in situ spectroscopic techniques is paramount to achieving this. Techniques such as ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy are already being used to characterize selenium-containing compounds. researchgate.net
Future research will likely focus on applying techniques like stopped-flow NMR, rapid-scan infrared (IR) spectroscopy, and Raman spectroscopy to monitor SeF₄-mediated reactions in real-time. These methods will provide valuable kinetic and mechanistic data, shedding light on transient intermediates and transition states. Matrix-isolation studies coupled with vibrational spectroscopy can also offer insights into the structure of discrete SeF₄ molecules and their reaction intermediates. researchgate.net
Rational Design of this compound-Based Reagents with Enhanced Selectivity and Milder Reaction Conditions
To overcome the limitations of SeF₄, such as its high reactivity and potential for side reactions, researchers are focusing on the rational design of new SeF₄-based reagents. This involves modifying the SeF₄ molecule to tune its reactivity and enhance its selectivity. For instance, the complexation of SeF₄ with pyridine (B92270) has been shown to allow for cleaner reactions under milder conditions. smolecule.com
The development of reagents analogous to "Selectfluor," which is a well-known electrophilic fluorinating agent, but based on a selenium scaffold, is a promising area of research. mdpi.comresearchgate.net These next-generation reagents could offer improved functional group tolerance and selectivity, making them more versatile tools for organic synthesis.
| Reagent Design Strategy | Example | Goal |
| Lewis Base Adduct Formation | SeF₄-Pyridine | Milder reaction conditions, suppression of side reactions |
| Steric Shielding | Introduction of bulky substituents | Increased regioselectivity and stereoselectivity |
| Electronic Tuning | Incorporation of electron-withdrawing or -donating groups | Fine-tuning of fluorinating power |
Computational Design of New Selenium-Fluorine Compounds with Tailored Properties for Specific Applications
Computational chemistry is becoming an indispensable tool in the design of new chemical entities. In the context of selenium-fluorine chemistry, quantum chemical computations are being used to predict the structures, stabilities, and properties of novel compounds. mdpi.com Theoretical studies can provide insights into bond dissociation energies, electron affinities, and thermochemical properties of various selenium fluorides. researchgate.net
Future research will increasingly rely on computational modeling to design new selenium-fluorine compounds with tailored properties for specific applications. Molecular dynamics simulations can be employed to predict the behavior of these compounds under various reaction conditions. This in silico approach will accelerate the discovery of new reagents and catalysts with enhanced performance and safety profiles.
Q & A
Q. What are the established laboratory methods for synthesizing selenium tetrafluoride (SeF₄), and what are their key considerations?
SeF₄ is typically synthesized via two primary routes:
- Fluorination of selenium dioxide (SeO₂): Reacting SeO₂ with sulfur tetrafluoride (SF₄) at elevated temperatures, producing SeF₄ and SO₂ as a byproduct: .
- Direct fluorination of elemental selenium: Controlled reaction of selenium (Se₈) with fluorine gas (F₂) at low temperatures (e.g., 0°C): . Key considerations: Use fluorine-resistant equipment (e.g., nickel or Monel reactors), inert atmospheres to prevent moisture exposure, and rigorous purification to remove unreacted selenium or side products like SeF₆ .
Q. What physical and chemical properties of SeF₄ are critical for experimental design?
- Reactivity: SeF₄ acts as a strong fluorinating agent, particularly in organic synthesis for replacing oxygen or sulfur with fluorine .
- Toxicity: Highly toxic and a pulmonary irritant; requires glove-box or Schlenk-line techniques for handling .
- Stability: Reacts violently with water, necessitating anhydrous conditions .
- Phase behavior: Melting point at −9.4°C; liquid at room temperature under controlled environments .
Advanced Research Questions
Q. How does the fluorinating capability of SeF₄ compare to other agents like SF₄ or ClF₃ in terms of selectivity and reaction kinetics?
SeF₄ exhibits higher electrophilicity than SF₄ due to selenium’s larger atomic radius, enabling efficient fluorination of aromatic compounds and ethers. However, it is less aggressive than ClF₃ , making it suitable for substrates requiring moderate reactivity. Kinetic studies suggest that SeF₄’s reactions are highly temperature-dependent, with optimal yields achieved at 50–100°C .
Q. What methodological challenges arise in characterizing SeF₄’s dielectric properties, and how can they be addressed?
Early studies (e.g., NASA reports) excluded SeF₄ from dielectric constant measurements due to its high conductivity and impurities like SeF₆, which complicate capacitance-based analyses . Modern approaches include:
- Ultra-low-temperature measurements to reduce ionic mobility.
- Impedance spectroscopy to isolate dielectric responses from conductive pathways.
- Computational modeling (e.g., DFT) to predict dielectric behavior in absence of experimental data .
Q. Which spectroscopic and crystallographic techniques are most effective for analyzing SeF₄’s molecular structure and purity?
- Vibrational spectroscopy: IR and Raman spectra identify characteristic Se-F stretching modes (~700 cm⁻¹) and bending vibrations (~300 cm⁻¹) .
- NMR spectroscopy: ¹⁹F NMR detects impurities (e.g., SeF₆) via distinct chemical shifts (SeF₄: δ ~ −35 ppm; SeF₆: δ ~ −50 ppm) .
- X-ray crystallography: Resolves SeF₄’s trigonal bipyramidal geometry and distinguishes it from related fluorides .
Q. How can computational models (e.g., molecular dynamics) predict SeF₄’s behavior under extreme conditions?
Molecular dynamics simulations using atom-atom interaction potentials (e.g., Lennard-Jones parameters) can model SeF₄’s phase transitions, diffusion coefficients, and reactivity at high pressures or temperatures. For example, simulations analogous to carbon tetrafluoride studies (CF₄) could predict SeF₄’s orientational disorder in liquid phases or under shear stress .
Methodological Guidelines for Data Reproducibility
- Synthesis reproducibility: Document fluorination reaction parameters (temperature, F₂ flow rate) and validate purity via ¹⁹F NMR .
- Safety protocols: Include detailed hazard mitigation steps (e.g., H410 precautions for environmental toxicity) .
- Data reporting: Follow journals like Beilstein Journal of Organic Chemistry by separating experimental details (e.g., synthesis) from characterization data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
